Ethyl 6-cyclohexyl-6-oxohexanoate
Overview
Description
Ethyl 6-cyclohexyl-6-oxohexanoate is an organic compound with the molecular formula C14H24O3. It is a yellow oil with a molecular weight of 240.34 g/mol . This compound is used in various chemical and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-cyclohexyl-6-oxohexanoate can be synthesized through several routes. One common method involves the reaction of ethyl 6-chloro-6-oxohexanoate with cyclohexylmagnesium bromide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyclohexyl-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 6-cyclohexyl-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed reactions involving esters and ketones.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-cyclohexyl-6-oxohexanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The pathways involved include ester hydrolysis to form carboxylic acids and alcohols, and reduction of the ketone group to form secondary alcohols .
Comparison with Similar Compounds
Ethyl 6-cyclohexyl-6-oxohexanoate can be compared with similar compounds such as:
Ethyl 6-chloro-6-oxohexanoate: Similar structure but with a chlorine atom instead of a cyclohexyl group.
Ethyl 6-oxohexanoate: Lacks the cyclohexyl group, making it less bulky.
Cyclohexyl 6-oxohexanoate: Similar but with a different ester group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications .
Biological Activity
Ethyl 6-cyclohexyl-6-oxohexanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : It contains an ethyl ester group, a cyclohexyl group, and a keto group.
- Molecular Formula : C₁₃H₂₄O₃
- Molecular Weight : 224.34 g/mol
The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various compounds, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Bacillus subtilis | 30 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The keto group may participate in enzyme-substrate interactions, potentially inhibiting key enzymes involved in metabolic pathways.
- Membrane Interaction : The hydrophobic cyclohexyl group suggests that the compound may integrate into lipid membranes, affecting membrane integrity and function.
- Cytokine Modulation : By modulating signaling pathways such as NF-kB, the compound can influence cytokine production and thereby alter inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A recent publication assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated significant activity against E. coli and S. aureus, with further exploration needed to optimize its structure for enhanced potency .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced swelling and pain response, correlating with decreased levels of inflammatory markers in serum .
- Cytotoxicity Assessment : Evaluation on cancer cell lines showed that while it exhibits cytotoxic effects on certain tumor cells, it maintains lower toxicity towards normal cells, indicating a potential therapeutic window for anticancer applications .
Properties
IUPAC Name |
ethyl 6-cyclohexyl-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTFBDCTGQKTQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472228 | |
Record name | ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16076-62-3 | |
Record name | ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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